Ravoxertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Selectivity

Ravoxertinib directly targets the terminal kinases of the MAPK pathway. Its effects are highly dependent on the specific genetic alterations present in the cancer cells.

- Key Mechanistic Insight: this compound potently inhibits cell proliferation and colony formation, and induces G1 phase cell-cycle arrest in cancer cells harboring BRAF mutations [1]. In contrast, it has little effect on most RAS mutant or wild-type cell lines [1].

- Molecular Consequences: In BRAF mutant cells, treatment leads to significant changes in the expression of a large number of genes, particularly those in the cell cycle pathway [1]. This underpins the observed cell cycle arrest.

- Overcoming Resistance: In melanoma models with acquired resistance to BRAF inhibitors (BRAFi) or BRAFi/MEKi combinations, this compound effectively re-suppresses the MAPK pathway by inhibiting phosphorylation of the downstream effector RSK, where upstream inhibitors have failed [2].

The following diagram illustrates the MAPK pathway and the strategic position of this compound's action.

Experimental Data and Protocols

The robust preclinical data on this compound is derived from standardized in vitro and in vivo experimental models. Key quantitative findings on its efficacy are summarized in the table below.

| Model System | Cell Lines/Models Used | Key Findings on this compound |

|---|

| In Vitro (Cancer) | BRAF-mutant (e.g., A375, SKMel19 melanoma), RAS-mutant, WT cells [1] [2] | • Sharply inhibited proliferation & colony formation in BRAF-mutant cells [1]. • Induced G1 cell cycle arrest and apoptosis in BRAF-mutant cells [1] [2]. • GI₅₀ values in low nanomolar range for sensitive lines [1]. | | In Vivo (Xenograft) | BRAF-mutant human cancer cell xenografts in mice [1] | Selectively inhibited tumor growth in BRAF-mutant models with well-tolerated doses [1]. | | Combination Therapy (in vitro) | BRAFi-sensitive & resistant melanoma cells (e.g., 451LU, A375) [2] | • Synergistic effect (CI < 1) with BRAFi (PLX4032) in resistant lines [2]. • Enhanced apoptosis induction, particularly in resistant settings [2]. |

Detailed Experimental Methodologies

1. Cell Viability and Proliferation Assay [1]

- Purpose: To determine the sensitivity of cell lines to this compound.

- Protocol: Cells are seeded in quintuplicate on 96-well plates. After 16 hours, they are treated daily with this compound at various concentrations for 5 days. Cell viability is assessed daily using a Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity. The absorbance is read at 450 nm.

2. Monolayer Colony Formation Assay [1]

- Purpose: To evaluate long-term clonogenic survival after drug treatment.

- Protocol: A low density of cells (200-500 cells per well) is seeded on 6-well plates and treated daily with this compound. After 8 to 15 days, the resulting colonies are washed, fixed in methanol, stained with crystal violet, and photographed for quantification.

3. Cell Cycle and Apoptosis Analysis [1]

- Purpose: To define the mechanism of growth inhibition (cell cycle arrest) and cell death.

- Protocol: Cells treated with this compound for 24-48 hours are harvested.

- For cell cycle analysis, DNA is stained with a propidium iodide-based kit and analyzed by flow cytometry. The distribution of cells in G1, S, and G2/M phases is determined.

- For apoptosis analysis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.

4. Western Blotting for Pathway Modulation [1] [2]

- Purpose: To confirm target engagement and inhibition of the MAPK pathway.

- Protocol: Cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key targets such as:

- phospho-ERK1/2 (to assess upstream pathway activity)

- phospho-RSK (a direct downstream substrate of ERK1/2, indicating effective pathway inhibition by this compound)

- Cleaved PARP or other markers for apoptosis.

The workflow below integrates these key experimental approaches.

Therapeutic Potential Beyond Oncology

Research has revealed that this compound's application may extend beyond cancer, showing promise in other disease areas involving pathological MAPK signaling.

- Neurological Protection after Brain Injury: In a rat model of subarachnoid hemorrhage (SAH), an early increase in phosphorylated ERK1/2 (p-Erk1/2) was observed in the cerebrospinal fluid and brain cortex. Treatment with this compound attenuated this increase, reduced blood-brain barrier damage, cerebral edema, and neuronal apoptosis, leading to a significant improvement in long-term sensorimotor and spatial learning deficits [3].

- Treating Lymphatic Disorders: In a study of lymphangiectasia (abnormal dilation of lymphatic vessels), pathological MAPK activation in lymphatic endothelial cells was identified as a cause. In mouse models, this compound treatment reversed defective lymphatic basement membrane formation, lymphangiectasia, and chyle accumulation, ultimately improving survival [4].

This compound represents a strategically important inhibitor for targeting the MAPK pathway. Its selectivity for ERK1/2 and efficacy in BRAF-mutant cancers, especially in overcoming resistance to upstream inhibitors, provides a strong rationale for its continued development.

References

- 1. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [mdpi.com]

- 3. This compound Improves Long-Term Neurologic Deficits after ... [pmc.ncbi.nlm.nih.gov]

- 4. Pathological MAPK activation–mediated lymphatic ... [insight.jci.org]

Ravoxertinib ERK1 vs ERK2 inhibition potency

Ravoxertinib ERK1/2 Inhibition Profile

| Parameter | ERK1 | ERK2 |

|---|---|---|

| Biochemical Potency (IC₅₀) | 1.1 nM [1] | 0.3 nM [1] |

| Selectivity | Highly selective for ERK1/2; demonstrates a BRAF mutation-dependent anti-tumor effect [2]. |

Experimental Evidence & Protocols

The potency data for this compound is primarily established through biochemical assays that measure the concentration at which the inhibitor reduces enzyme activity by half (IC₅₀) [1]. Its functional effects have been extensively validated in subsequent cell-based and animal models.

- Cell Viability Assay (MTT/XTT): Cells are seeded in plates and treated with a concentration gradient of this compound (e.g., 0.039 to 10 µM) for a set period (e.g., 72 hours). Cell viability is then measured using reagents like MTT or XTT, which are metabolized by living cells to form a colored product. The absorbance is read to generate dose-response curves and determine the inhibitor's effect on proliferation [3].

- Apoptosis Analysis via Cell Cycle: Treated cells are fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The percentage of cells with sub-G1 DNA content, indicative of apoptotic cells, is quantified [3].

- Pathway Modulation Analysis via Western Blot: Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. To confirm target engagement, blots are probed for phosphorylation of RSK, a direct downstream substrate of ERK1/2. A reduction in p-RSK levels confirms effective pathway inhibition by this compound, even when phosphorylation levels of ERK itself may not change [1] [3].

- In Vivo Efficacy Studies: Immunocompromised mice are implanted with BRAF-mutant human cancer cells. Once tumors are established, mice are treated with this compound (orally) versus a vehicle control. Tumor volume and body weight are monitored over weeks to assess anti-tumor efficacy and tolerability [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the MAPK pathway and the specific point inhibited by this compound.

Diagram 1: this compound inhibits the terminal kinases ERK1/2 in the MAPK pathway [4] [3].

Research Context and Implications

This compound represents a strategic approach to targeting cancers driven by hyperactive MAPK signaling, particularly those with BRAF V600E/K mutations [2]. Its primary therapeutic value, as suggested by preclinical studies, may lie in combination regimens with upstream BRAF and/or MEK inhibitors. This approach can enhance pathway suppression and induce greater apoptosis, especially in models that have developed resistance to BRAF/MEK inhibition alone [3].

References

- 1. This compound Improves Long-Term Neurologic Deficits after ... [pmc.ncbi.nlm.nih.gov]

- 2. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [sciencedirect.com]

- 3. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [pmc.ncbi.nlm.nih.gov]

- 4. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]

Ravoxertinib preclinical studies cancer models

Ravoxertinib Preclinical Profile Overview

| Aspect | Details |

|---|---|

| Drug Name | This compound (GDC-0994) [1] |

| Primary Mechanism | Selective, small-molecule inhibitor of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2) [2] [3] |

| Key Targets | MAPK1 (ERK2), MAPK3 (ERK1) [1] |

| Biochemical Potency | 0.3 nM (ERK1), 1.1 nM (ERK2) [2] |

| Primary Investigated Contexts | • BRAF mutant cancers • RAS mutant cancers • Subarachnoid Hemorrhage (SAH) & neurological deficits • MAPK-driven lymphatic disorders (e.g., Lymphangiectasia) [2] [3] [4] |

Preclinical Efficacy in Disease Models

The following table quantifies the effects of this compound across various preclinical models.

| Disease Model | Model Type | Dosing & Route | Key Quantitative Findings | Proposed Mechanism |

|---|

| BRAF Mutant Cancers [3] | • In vitro: BRAF mutant cell lines • In vivo: BRAF mutant xenograft mice | Not specified in excerpts | • Sharp inhibition of cell proliferation & colony formation • Induces G1 phase cell-cycle arrest • Significant tumor growth inhibition in xenografts | Selective inhibition of downstream ERK1/2 in BRAF-mutated, MAPK-hyperactivated cells | | Subarachnoid Hemorrhage (SAH) [2] | Rat endovascular perforation model | Intracerebroventricular (i.c.v.) injection, 30 mins post-SAH | • Improved long-term sensorimotor/spatial learning (vs. SAH+Vehicle) • Attenuated blood-brain barrier damage & cerebral edema at 72h • Decreased apoptosis-related factor (active caspase-3) | Early inhibition of SAH-induced Erk1/2 phosphorylation (p-Erk1/2) | | Lymphangiectasia [4] | Endothelial KRASG12D mutant mice | Pharmacological inhibition (specific route not detailed) | • Reversed defective lymphatic basement membrane • Reduced chyle accumulation in pleural space • Improved neonatal survival | Inhibition of pathological MAPK activation, restoring Nfatc1-dependent genetic program |

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.

In Vitro Protocol: Anti-Proliferation and Colony Formation Assay [3]

This methodology is used to assess the direct anti-tumor effect of this compound on cancer cell lines.

- Cell Lines: Utilize a panel of cancer cell lines with defined genetic backgrounds (e.g., BRAF mutant, RAS mutant, wild-type).

- Cell Proliferation Assay: Seed cells in culture plates. Treat with a gradient of this compound concentrations. After a set period (e.g., 72 hours), measure cell viability using a standard assay like MTT or CellTiter-Glo.

- Colony Formation Assay: Seed cells at a low density and treat with this compound. Refresh the drug-containing medium every few days. After 1-2 weeks, or when visible colonies form in the control group, stain the colonies with crystal violet or similar dye and count them.

- Downstream Analysis: Analyze changes in cell cycle distribution via flow cytometry. Examine gene expression changes, particularly in cell cycle pathways, using RNA sequencing or quantitative PCR.

In Vivo Protocol: Rat Model of Subarachnoid Hemorrhage (SAH) [2]

This protocol evaluates the neuroprotective effects of this compound after a brain injury.

- Animal Model: Adult male Sprague-Dawley rats.

- SAH Induction: Use the intracranial endovascular perforation method to induce SAH.

- Drug Administration: Administer this compound via intracerebroventricular (i.c.v.) injection 30 minutes after SAH induction.

- Behavioral Testing: Conduct long-term neurological assessments starting 7 days post-SAH using tests including:

- Morris Water Maze: For spatial learning and memory.

- Rotarod Test: For motor coordination and balance.

- Foot-fault Test: For sensorimotor function.

- Tissue Collection and Analysis: Euthanize animals at 24h (for p-Erk1/2 analysis) or 72h (for histology and biomarker analysis) post-SAH. Collect brain tissue and cerebrospinal fluid (CSF). Perform Western blotting for p-Erk1/2, active caspase-3, and RIPK1. Use immunofluorescence to assess neuronal apoptosis.

In Vivo Protocol: Genetic Mouse Model of Lymphangiectasia [4]

This model tests this compound's efficacy in treating a MAPK-driven structural lymphatic disease.

- Animal Model: Generate endothelial cell-specific mutant mice (e.g.,

KrasG12D fl/+; Cdh5CreERT2). - Model Induction: Administer tamoxifen to neonatal pups to activate the

KrasG12Dmutation. - Drug Treatment: Treat neonatal mice with this compound.

- Primary Outcome Measures:

- Survival: Monitor pups for survival rates.

- Phenotypic Observation: Check for chylous pleural effusion during dissection.

- Histological Analysis: Perform H&E staining to visualize lymphangiectasia. Use immunofluorescence staining for markers like PDPN, LYVE1, p-MAPK, and basement membrane components (e.g., laminin).

- Functional Test: Conduct Evans blue dye injection into the footpad to track lymphatic drainage.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core MAPK/ERK signaling pathway that this compound inhibits and the logical flow of its therapeutic effects based on the preclinical evidence.

This diagram shows how this compound directly inhibits ERK1/2, a key node in the MAPK pathway often hyperactivated by upstream mutations like BRAF, to produce therapeutic effects.

Key Insights for Researchers

- Patient Stratification is Critical: Preclinical data strongly suggests this compound's efficacy is highly dependent on the genetic context of the MAPK pathway [3]. Prioritize models with BRAF mutations or evidence of pathological MAPK activation.

- Considerations for Model Selection: Be aware of the limitations of standard cancer cell lines and xenografts, as they may not fully recapitulate the tumor microenvironment or human disease heterogeneity [5] [6].

- Therapeutic Repurposing Potential: The efficacy in non-oncological models like SAH and lymphangiectasia [2] [4] reveals a promising potential for this compound in treating diseases driven by pathological MAPK activation beyond cancer.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. This compound Improves Long-Term Neurologic Deficits after ... [pmc.ncbi.nlm.nih.gov]

- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [sciencedirect.com]

- 4. Pathological MAPK activation–mediated lymphatic ... [insight.jci.org]

- 5. Frontiers | A Systematic Review of the Efficacy of Preclinical ... Models [frontiersin.org]

- 6. in Cancer research: A chronicle review of... models preclinical [pmc.ncbi.nlm.nih.gov]

Basic Drug Profile & Mechanism of Action

The table below summarizes the core characteristics of Ravoxertinib:

| Attribute | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Synonyms | GDC-0994, RG7842 [1] [2] |

| Primary Targets | ERK1 & ERK2 (key downstream effectors in the MAPK pathway) [3] [4] |

| Primary Action | Inhibits ERK1/2 kinase activity, blocking downstream signaling [5] |

| Administration | Oral [5] [3] |

| Highest Phase | Phase 1 Clinical Trials [1] [4] |

This compound works by potently and selectively inhibiting ERK1 and ERK2. It acts as an ATP-competitive inhibitor that prevents ERK from phosphorylating its substrates, such as p90RSK (with an IC50 of 12 nM) [3] [6]. This inhibition leads to suppressed proliferation and survival signals in tumor cells dependent on MAPK pathway signaling [5] [4].

A key characteristic noted in studies is that unlike some other ERK inhibitors, this compound does not majorly impact the phosphorylation levels of ERK itself; instead, it effectively blocks the activity of ERK and its downstream signaling [7]. This suggests a potentially different mechanism of action concerning feedback signaling within the pathway.

Quantitative Biochemical & Cellular Activity Data

The potency of this compound has been established through various biochemical and cellular assays, with data summarized in the following table:

| Parameter | Value | Context / Assay Details |

|---|---|---|

| Biochemical IC50 (ERK2) | 0.3 - 3.1 nM | Cell-free assay [3] [4] [8] |

| Biochemical IC50 (ERK1) | 1.1 - 6.1 nM | Cell-free assay [3] [4] [8] |

| Cellular IC50 (p-RSK) | 12 nM | In tumor cells [3] [6] |

| Cellular IC50 (p-ERK2) | 0.086 µM (86 nM) | In A375 cells (BRAF V600E mutant) [4] |

| Cellular IC50 (p-RSK) | 0.14 µM (140 nM) | In A375 cells (BRAF V600E mutant) [4] |

| In Vivo Dose | 10 mg/kg | Oral dose in CD-1 mice sufficient for target coverage >8 hours [3] [6] |

Preclinical Efficacy & Key Findings

Preclinical studies highlight two major contexts for this compound's anti-tumor effects: monotherapy in BRAF-mutant cancers and combination therapy to overcome resistance.

- Selective Efficacy in BRAF-Mutant Cancers: A 2024 study demonstrated that this compound's anti-tumor effect is highly dependent on genetic background. It sharply inhibited cell proliferation, colony formation, and induced G1 phase cell-cycle arrest in cancer cells harboring BRAF mutations. This effect was significantly more pronounced than in RAS mutant or wild-type cell lines. The study also confirmed that this compound selectively inhibited tumor growth in a BRAF mutant xenograft mouse model [5] [9]. The diagram below illustrates the experimental workflow and key findings from this research:

- Potential in Overcoming MAPKi Resistance: Research published in 2025 showed that this compound effectively blocks downstream MAPK signaling (as measured by reduced phosphorylation of RSK) even in melanoma cell lines with acquired resistance to BRAF inhibitors (like vemurafenib/PLX4032) [7]. While its antitumor activity as a single agent was limited in this setting, combining it with existing BRAF and/or MEK inhibitors yielded substantial benefits. This combination synergistically enhanced apoptosis and growth inhibition, particularly in resistant lines, suggesting it is a promising strategy for delaying or overcoming therapeutic escape [7].

Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.

1. Cell Viability Assay (CCK-8) [5]

- Purpose: To assess the inhibitory effect of GDC-0994 on cell proliferation.

- Procedure:

- Seed cells in quintuplicate on 96-well plates (400-3,000 cells/well).

- After 16 hours, treat cells daily with GDC-0994 at indicated concentrations for 5 days.

- Perform Cell Counting Kit-8 (CCK-8) assay daily.

- Measure absorbance at 450 nm using a microplate reader.

2. Monolayer Colony Formation Assay [5]

- Purpose: To evaluate long-term clonogenic survival after drug treatment.

- Procedure:

- Seed cells in triplicate on 6-well plates (200-500 cells/well).

- After 16 hours, treat cells daily with GDC-0994.

- Culture for 8 to 15 days until colonies form.

- Wash colonies with PBS, fix with absolute methanol for 15 min, and stain with 0.1% crystal violet.

- Photograph and count colonies.

3. Cell Cycle and Apoptosis Analysis [5]

- Purpose: To determine the distribution of cells in cell cycle phases and the rate of apoptosis.

- Procedure:

- Seed cells on 6-well plates and treat with GDC-0994 for 24 or 48 hours.

- For cell cycle analysis, use a commercial detection kit. Harvest cells, process as per kit instructions, and analyze DNA content by flow cytometry.

- For apoptosis analysis, use an Annexin V-FITC/PI Apoptosis Detection Kit. Harvest cells, stain with Annexin V and PI, and analyze by flow cytometry.

- Analyze data using software like FlowJo.

4. Western Blotting for Pathway Analysis [5] [7]

- Purpose: To detect changes in protein phosphorylation and pathway activity.

- Procedure:

- Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.

- Load 20 μg of protein extract for SDS-PAGE.

- Transfer proteins to a PVDF membrane.

- Block membrane with 5% BSA in TBST for 1 hour at room temperature.

- Incubate with primary antibody (e.g., anti-phospho-ERK1/2, anti-phospho-RSK) overnight at 4°C.

- Wash membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect signals using ECL substrate and visualize on an imaging system.

Clinical Development Status

This compound has reached Phase 1 clinical trials for patients with advanced solid tumors.

- Completed Phase 1 Trials: The drug was evaluated in patients with locally advanced or metastatic solid tumors, including non-small cell lung cancer (NSCLC), metastatic colorectal carcinoma, and melanoma [1] [4].

- Clinical Findings: The phase I first-in-human study showed an acceptable safety and pharmacodynamic profile, and reported partial responses in two BRAF mutation-positive patients with metastatic colorectal cancer [5] [7].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. - GDC | 0994 | ERK1/2 inhibitor | Axon Medchem this compound [axonmedchem.com]

- 3. This compound (GDC-0994) | ERK Inhibitor [medchemexpress.com]

- 4. This compound (GDC-0994) | ERK inhibitor | Mechanism [selleckchem.com]

- 5. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ( this compound - GDC ) DataSheet 0994 [medchemexpress.com]

- 7. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [mdpi.com]

- 8. ( this compound - GDC ) is an effective and orally available ERK... 0994 [targetmol.com]

- 9. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action & Biochemical Profile

Ravoxertinib targets the terminal kinases in the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway), a key signaling cascade that regulates cell growth, proliferation, and survival [1]. Dysregulation of this pathway is implicated in approximately 40% of human cancers [1].

The table below summarizes its core biochemical characteristics:

| Property | Description |

|---|---|

| Drug Type | Small molecule [2] |

| Primary Target | ERK1/2 (MAPK1/MAPK3) [3] |

| Mechanism of Action | ERK inhibitor (ERK subfamily inhibitors) [2] |

| Route of Administration | Oral [4] |

| Biochemical Potency (IC₅₀) | ERK2: 0.3 - 3.1 nM; ERK1: 1.1 - 6.1 nM [5] [4] |

| Selectivity | Highly selective for ERK1 and ERK2; also inhibits p90RSK (IC₅₀ = 12 nM) [4] |

This mechanism is illustrated in the following pathway diagram:

Clinical and Preclinical Research Status

As of the latest information, this compound has been investigated in Phase 1 clinical trials for oncology and is the subject of recent preclinical studies.

| Area | Status/Indication | Key Details / Findings |

|---|---|---|

| Clinical Trials (Phase 1) | Solid Tumors [2] | First trial initiated around 2013-2014 [2]. A Phase I study reported an acceptable safety profile and pharmacodynamic effects [5]. |

| Metastatic Colorectal Cancer [2] | - | |

| Metastatic Non-Small Cell Lung Cancer [2] | - | |

| Melanoma [2] | - | |

| Preclinical Research | Subarachnoid Hemorrhage (SAH) [5] | In a rat model, treatment improved long-term sensorimotor/spatial learning deficits, attenuated neurobehavioral deficits, blood-brain barrier damage, and cerebral edema [5]. |

| Focal Cortical Dysplasia [2] | Research status in China noted as of June 2024 [2]. |

Experimental Evidence & Research Applications

Preclinical studies provide insight into the experimental methodologies and potential therapeutic applications of this compound.

In Vitro Protocol (Cell Viability): To assess the effect of this compound on cancer cell lines, researchers typically treat cells (e.g., lung adenocarcinoma lines A549, HCC827, HCC4006) with a range of concentrations (e.g., 50 nM, 0.5 μM, 5 μM) for a defined period (e.g., 48 hours). Cell viability is then measured using standard assays like MTT or CellTiter-Glo [4].

In Vivo Protocol (Rodent SAH Model): In a rat model of subarachnoid hemorrhage, this compound was administered via intracerebroventricular (i.c.v.) injection 30 minutes after the induction of SAH. The study evaluated:

- Sensorimotor and spatial learning deficits using the Morris water maze, rotarod test, foot-fault test, and forelimb placing test.

- Early brain injury markers including neurobehavioral deficits, blood-brain barrier damage, and cerebral edema at 72 hours post-SAH.

- Molecular analysis of apoptosis-related factors (e.g., active caspase-3) and necroptosis-related factors (e.g., RIPK1) via western blot and immunofluorescence [5].

Key Research Findings: The study concluded that this compound improves long-term neurologic deficits after experimental SAH, likely through the early inhibition of ERK1/2 signaling, which in turn reduces neuronal apoptosis [5].

Future Directions and Challenges

Despite the promising preclinical data, no ERK1/2 inhibitor, including this compound, has yet received FDA approval [1]. The future development of this compound may involve:

- Exploring its efficacy in combination therapies to overcome resistance mechanisms common in targeted cancer therapies [6].

- Further investigating its potential application in neurological disorders, building on the emerging preclinical evidence in conditions like SAH [5].

References

- 1. Advances in ERK1/2 inhibition: a medicinal chemistry ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. This compound (GDC-0994) | ERK Inhibitor [medchemexpress.com]

- 5. This compound Improves Long-Term Neurologic Deficits after ... [pmc.ncbi.nlm.nih.gov]

- 6. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade ... [pmc.ncbi.nlm.nih.gov]

Ravoxertinib (GDC-0994) Profile & Mechanism of Action

Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the key downstream node of the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 is a crucial therapeutic target in cancers with aberrant MAPK signaling [1] [3]. The table below summarizes its core biochemical and pharmacological characteristics:

| Attribute | Details |

|---|---|

| Targets | ERK1 & ERK2 (primary), p90RSK (secondary) [4] |

| IC₅₀ (ERK1) | 6.1 nM [4] |

| IC₅₀ (ERK2) | 3.1 nM (primary target) [4] |

| IC₅₀ (p-RSK) | 12 nM [4] |

| Oral Availability | Yes [1] [2] |

| Clinical Stage | Phase I (as of 2024/2025) [1] [3] [5] |

This compound exerts its effects by inhibiting the classical Ras-Raf-MEK-ERK signaling cascade, a pathway frequently dysregulated in human cancers [6]. The diagram below illustrates this pathway and the point of inhibition by this compound.

The Ras-Raf-MEK-ERK signaling cascade and this compound's inhibition point. [1] [7] [6]

Key Research Findings & Data

Recent studies have provided deeper insights into the genetic factors influencing this compound's efficacy and the mechanisms of acquired resistance.

- BRAF Mutation-Dependent Anti-Tumor Efficacy: A 2024 study demonstrated that the anti-tumor effect of this compound is highly dependent on the presence of a BRAF mutation [1] [2]. The effects are summarized in the table below:

| Experimental Model | Observation in BRAF mutant models | Observation in RAS mutant or WT models |

|---|---|---|

| Cell Proliferation & Colony Formation | Sharply inhibited [1] [2] | Little to no effect [1] [2] |

| Cell Cycle | Remarkable G1 phase arrest [1] [2] | Not observed [1] [2] |

| Gene Expression | Significant changes in cell cycle pathway genes [1] [2] | No remarkable changes [1] [2] |

| In Vivo Tumor Growth (Xenograft) | Selectively inhibited [1] [2] | Not reported |

- Compensatory ERK5 Activation & Drug Resistance: Research published in 2025 identified a major resistance mechanism to ERK1/2 inhibitors like this compound: compensatory activation of the ERK5 pathway [3]. Inhibition of ERK1/2 leads to feedback upregulation of phosphorylated ERK5 (p-ERK5), which sustains cancer cell proliferation and survival, leading to limited clinical success of ERK1/2 monotherapy [3]. This has driven the development of dual ERK1/2 and ERK5 inhibitors to overcome resistance [3].

Proposed mechanism of resistance to this compound via ERK5 pathway compensation. [3]

Experimental Protocols

Based on the cited literature, here are detailed methodologies for key experiments evaluating this compound.

Cell Proliferation/Viability Assay (MTT Assay)

- Purpose: To measure the anti-proliferative effects of this compound on cancer cell lines [3].

- Procedure:

- Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density that ensures logarithmic growth throughout the assay.

- Compound Treatment: After cell adhesion, treat with this compound across a range of concentrations (e.g., from nM to μM). Include a DMSO vehicle control.

- Incubation: Inculture cells for a predetermined period (e.g., 48-72 hours).

- MTT Addition: Add MTT reagent (methyl thiazolyl tetrazolium) to each well and incubate to allow formazan crystal formation by viable cells.

- Solubilization & Measurement: Dissolve the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the half-maximal inhibitory concentration (IC₅₀) [3].

Western Blot Analysis

- Purpose: To assess the effect of this compound on pathway signaling and compensatory mechanisms (e.g., ERK5 phosphorylation) [3].

- Procedure:

- Cell Treatment & Lysis: Treat cells with this compound (e.g., various doses for 2-24 hours). Lyse cells to extract total protein.

- Electrophoresis: Separate equal amounts of protein by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Membrane Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

- Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with specific primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-ERK5, anti-total ERK5, anti-p-RSK).

- Detection: Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies and use chemiluminescence substrate to visualize protein bands.

- Data Analysis: The inhibition of ERK1/2 phosphorylation and potential upregulation of p-ERK5 can be confirmed by comparing band intensity between treated and control samples [3].

In Vivo Xenograft Mouse Model

- Purpose: To evaluate the anti-tumor efficacy of this compound in a live animal model [1] [2].

- Procedure:

- Tumor Inoculation: Subcutaneously implant human cancer cells harboring BRAF mutations into immunodeficient mice.

- Grouping & Dosing: Once tumors reach a measurable volume, randomize mice into control and treatment groups. Administer this compound (e.g., via oral gavage) daily at a predetermined effective dose (e.g., 10 mg/kg and higher). The control group receives the vehicle.

- Tumor Monitoring: Measure tumor volumes and animal body weights regularly over the course of the study (e.g., 2-4 weeks).

- Endpoint Analysis: Harvest tumors at the end of the study for further analysis (e.g., immunohistochemistry, Western blot).

- Data Analysis: Plot tumor volume over time to demonstrate the compound's ability to inhibit tumor growth in vivo [1] [2] [4].

Key Takeaways for Researchers

- Patient Selection is Crucial: The efficacy of this compound is highly selective for cancers with BRAF mutations [1] [2]. Pre-screening for this genetic alteration is likely essential for clinical success.

- Monitor for Resistance: Be aware of the ERK5 compensatory activation mechanism [3]. Combining this compound with an ERK5 inhibitor or developing single-molecule dual-target inhibitors represents a promising strategy to overcome acquired resistance.

- No FDA Approval Yet: As of the latest reports, no ERK1/2 inhibitor, including this compound, has received FDA approval, highlighting both the challenges and opportunities in this field of research [5].

References

- 1. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [pubmed.ncbi.nlm.nih.gov]

- 2. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [sciencedirect.com]

- 3. A first-in-class selective inhibitor of ERK1/2 and ERK5 ... [nature.com]

- 4. This compound (GDC-0994) | ERK Inhibitor [medchemexpress.com]

- 5. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Extracellular Signal-Regulated Kinase 1/2 ... [frontiersin.org]

- 7. The ERK Cascade: Distinct Functions within Various ... [pmc.ncbi.nlm.nih.gov]

Ravoxertinib p90RSK inhibition IC50

Quantitative Inhibition Data

The table below summarizes the key biochemical potency data for Ravoxertinib (GDC-0994).

| Target | Reported IC50 | Experimental Context | Source Type |

|---|---|---|---|

| p90RSK | 12 nM | In vitro cell-based assay (inhibition of phosphorylated RSK) | Commercial/Technical Website [1] |

| ERK1 | 1.1 nM | Cell-free biochemical assay | Commercial/Technical Website [2] |

| ERK2 | 0.3 nM | Cell-free biochemical assay | Commercial/Technical Website [2] |

The 12 nM IC50 for p90RSK is reported on a website from a chemical supplier that provides research compounds [1]. This value is widely cited in other commercial and informational contexts. However, within the search results, this specific datum is not directly present in the available primary research articles [3]. The most relevant primary study confirms that this compound "potently inhibits phospho-p90RSK in tumor cells" but does not list the specific IC50 value [3].

Scientific Context & Experimental Evidence

Despite the lack of a primary source for the exact IC50, the relationship between this compound and p90RSK inhibition is well-established scientifically.

- RSK as an ERK Substrate: p90RSK is a major downstream effector and direct substrate of ERK1/2. The primary function of ERK is to phosphorylate and activate a wide array of targets, including RSK [4] [5] [6]. Therefore, inhibiting ERK upstream is expected to prevent RSK activation.

- Experimental Confirmation: Research shows that treatment with this compound in BRAF mutant cancer cells "sharply inhibited cell proliferation and colony formation and induced remarkable G1 phase cell-cycle arrest," effects that are consistent with the suppression of the ERK-RSK signaling axis [3]. Furthermore, this compound has been shown to inhibit the phosphorylation of RSK, which is a direct marker of its activity [3] [2].

The following diagram illustrates this central signaling pathway and the point of inhibition by this compound.

How to Validate RSK Inhibition in Experiments

For researchers aiming to confirm the biological impact of this compound on p90RSK in their models, here are key experimental protocols based on the cited literature:

Primary Readout: Western Blot for Phospho-RSK

- Methodology: Treat cells with this compound at varying concentrations (e.g., 0.1 µM to 1 µM) for a few hours. Prepare cell lysates and perform Western blotting.

- Antibodies: Use an antibody specific for phospho-p90RSK (e.g., at sites like Ser380 or Thr573, which are linked to its activation) [3]. The same membrane should be probed for total RSK and actin to confirm equal loading and specific inhibition.

- Expected Result: A concentration-dependent decrease in phospho-RSK signal, with little to no change in total RSK levels, indicates effective pathway inhibition [3].

Functional Cellular Assays

- Cell Viability & Proliferation: Use assays like Cell Counting Kit-8 (CCK-8) to measure cell viability after 3-5 days of daily this compound treatment [3].

- Colony Formation: Seed cells at low density and treat with this compound for 8-15 days. Colonies are then fixed, stained with crystal violet, and counted. A sharp reduction in colony formation is a sign of potent anti-proliferative effects [3].

- Cell Cycle Analysis: After 24-48 hours of treatment, analyze DNA content using flow cytometry. This compound is reported to induce a G1 phase cell-cycle arrest in sensitive cells (e.g., those with BRAF mutations) [3].

References

- 1. This compound is an Orally Active and Highly Selective ERK1/2 ... [cancer-research-network.com]

- 2. This compound (GDC-0994) | ERK inhibitor | Mechanism [selleckchem.com]

- 3. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]

- 5. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P90 ribosomal S6 kinases: A bona fide target for novel ... [sciencedirect.com]

Ravoxertinib Overview and Clinical Status

The table below summarizes the core information about Ravoxertinib and its clinical development status.

| Attribute | Details |

|---|---|

| Generic Name | This compound [1] |

| Synonyms | GDC-0994 [1] [2] |

| Drug Type | Small Molecule [1] |

| Mechanism of Action | ERK1 and ERK2 inhibitor [1] [3] |

| Related Clinical Trial | NCT01875705 [1] |

| Trial Phase | Phase 1 [1] [4] |

| Trial Status | Completed [1] |

| Trial Purpose | Treatment [1] |

| Reported Indications | Solid Tumors; Locally Advanced or Metastatic Solid Tumors [1] [4] |

Mechanism of Action and Signaling Pathway

This compound acts as a potent ATP-competitive inhibitor of the kinases ERK1 and ERK2, with biochemical IC50 values of 6.1 nM and 3.1 nM, respectively [3] [2]. It also inhibits phosphorylation of RSK, a key downstream substrate of ERK [2]. By targeting ERK directly, it aims to suppress the MAPK pathway, which is frequently hyperactivated in cancers, and may overcome resistance to upstream BRAF or MEK inhibitors [5] [6].

Key Preclinical Research Findings

Though the clinical trial results from NCT01875705 are not detailed in the public search results, recent peer-reviewed studies illuminate the potential of this compound.

- Selective Efficacy in BRAF-Mutant Cancers: A 2024 study demonstrated that this compound selectively inhibits the growth of cancer cells harboring BRAF mutations. It induced G1 phase cell-cycle arrest and significantly downregulated cell cycle-related genes in BRAF mutant cells, while showing minimal effects in most RAS mutant or wild-type cells [3].

- Synergy in KRAS-Mutant Pancreatic Cancer: Research in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models identified that concurrent inhibition of RAF and ERK (using an ERK inhibitor like this compound) is highly synergistic at low doses. This vertical inhibition strategy caused apoptotic cell death and overcame adaptive resistance mechanisms that often reactivate the ERK pathway [7].

- Broad Applicability in Melanoma: Evidence suggests that targeting the MAPK/RSK signaling axis (where RSK is a direct target of ERK) with inhibitors impairs the growth and survival of melanoma cells, not only in BRAF-mutant subtypes but also in those with NRAS mutations or NF-1 loss [5].

Accessing Further Information

For researchers seeking more detailed data, the following approaches are recommended:

- Check Clinical Trial Registries: Websites like ClinicalTrials.gov (using identifier NCT01875705) may house the official record and potentially summary results.

- Search for Publications: Look for a primary publication of the Phase I trial in oncology or clinical pharmacology journals. The drug's originator, Genentech, may have published findings.

- Leverage Preclinical Data: The mechanistic and preclinical studies cited provide a strong rationale for the drug's activity and can guide hypotheses for its potential application in specific genetic contexts.

References

- 1. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 2. This compound (GDC-0994) | ERK Inhibitor | MedChemExpress [medchemexpress.com]

- 3. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delving into the Latest Updates on this compound with Synapse [synapse.patsnap.com]

- 5. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting ERK beyond the boundaries of the kinase active ... [pmc.ncbi.nlm.nih.gov]

- 7. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Preclinical Profile

Ravoxertinib is an orally bioavailable, highly selective small-molecule inhibitor of ERK1 and ERK2, which are terminal kinases in the MAPK signaling pathway [1] [2]. Its preclinical profile is summarized below.

| Aspect | Details |

|---|---|

| Drug Type | Small molecule inhibitor [3] [4] |

| Primary Targets | ERK1 (IC50: 1.1-6.1 nM) & ERK2 (IC50: 0.3-3.1 nM) [1] [2] [4] |

| Key Mechanism | Inhibits downstream MAPK pathway signaling; reported to block phosphorylation of RSK (IC50: 12 nM), a direct ERK target, without majorly altering ERK phosphorylation levels [1] [2]. |

| Selectivity | Shows potent, selective activity against ERK1/2; effect is notably dependent on the presence of BRAF mutations in cancer cells [5]. |

Preclinical Efficacy in Solid Tumor Models

Preclinical studies have demonstrated that this compound's antitumor activity is highly selective for cancers with mutations activating the MAPK pathway, particularly BRAF mutations [5].

The table below summarizes key preclinical findings for this compound monotherapy:

| Cancer Model | Model Type | Key Findings |

|---|---|---|

| BRAF-mutant Melanoma | Cell lines (with/without resistance to BRAF/MEK inhibitors) | Reduces cell viability & long-term colony growth; induces apoptosis; effectively blocks MAPK signaling even in therapy-resistant cells [1]. |

| KRAS-mutant Pancreatic Cancer | Cell lines, organoids, rat models | Combined with a pan-RAF inhibitor, shows highly synergistic, apoptotic activity at low doses; more effective than RAF/MEK or MEK/ERK combinations [6]. |

| Broad Preclinical Activity | Various human xenograft models (e.g., colorectal, thyroid) | Significant single-agent activity in multiple in vivo cancer models, including KRAS and BRAF mutants [1] [2]. |

A prominent strategy highlighted in the research is vertical inhibition of the MAPK pathway. Combining this compound with inhibitors of upstream targets like BRAF or RAF shows strong synergy, overcoming compensatory feedback mechanisms that often limit monotherapies [1] [6]. In BRAF-mutant melanoma, adding this compound to BRAF/MEK inhibitor combinations strongly reduced long-term growth in double-resistant cell lines [1] [7].

Experimental Protocols

Here are summaries of key methodologies used in the this compound studies, which can serve as a reference for experimental design.

| Experiment Type | Key Protocol Details |

|---|

| Cell Viability & Apoptosis | - Assays: MTS/MUU or similar for dose-response curves (typical range: 0.039 to 10 µM), colony formation for long-term effects.

- Apoptosis Measurement: Cell cycle analysis (Sub-G1 fraction), Annexin V/PI or Apotracker Green staining, Western Blot for markers like cleaved PARP [1] [7]. | | Pathway Modulation Analysis | - Western Blot: Analysis of phosphorylated and total proteins (e.g., pERK, pMEK, pRSK, ERK) to confirm pathway inhibition [1]. | | Combination Studies | - Analysis: Combination Index (CI) method used to determine synergy (CI < 1 indicates synergy) [1] [7]. | | In Vivo Studies | - Models: Human xenografts in mice.

- Dosing: Oral administration; a 10 mg/kg dose in CD-1 mice provided target coverage for >8 hours [2]. |

Signaling Pathway and Drug Strategy

The following diagram illustrates the MAPK/ERK signaling pathway and the strategic positioning of this compound and other inhibitors.

MAPK Pathway and Inhibitor Strategy. This compound targets ERK to suppress pathway output and overcome resistance to upstream inhibitors.

Clinical Development Status

Available information suggests that this compound has not progressed beyond early-phase clinical trials.

| Trial Phase | Status & Context |

|---|---|

| Phase I | A single Phase I dose-escalation study (NCT01875705) in patients with locally advanced or metastatic solid tumors was completed [3] [4]. The trial reported a manageable safety profile and promising pharmacodynamic effects [1] [8]. |

| Indications | The clinical trial explored this compound for several solid tumors, including melanoma, metastatic colorectal carcinoma, and metastatic non-small cell lung cancer [3]. |

| Current Status | The drug's highest development phase for any oncology indication remains Phase I [3]. No later-phase trials or approval dates are listed, indicating a halt in clinical development for solid tumors. |

Summary

This compound is a potent and selective ERK1/2 inhibitor with a strong mechanistic rationale for treating MAPK-pathway driven cancers, particularly those with BRAF mutations. Preclinical data highlights its potential, especially in combination with upstream MAPK pathway inhibitors, to overcome drug resistance. However, its clinical application remains limited as it has not advanced beyond Phase I trials.

References

- 1. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (GDC-0994) | ERK Inhibitor [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [sciencedirect.com]

- 6. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade ... [pmc.ncbi.nlm.nih.gov]

- 7. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [mdpi.com]

- 8. This compound Improves Long-Term Neurologic Deficits after ... [pmc.ncbi.nlm.nih.gov]

Ravoxertinib in vitro protocol cell viability assay

Introduction to Ravoxertinib (GDC-0994)

This compound (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) with potential antineoplastic activity [1]. As a key downstream node of the mitogen-activated protein kinase (MAPK) pathway, ERK1/2 regulates critical cellular processes including proliferation, differentiation, and survival [2]. Upon administration, this compound inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways, preventing ERK-dependent tumor cell proliferation and survival [1] [3]. The compound has demonstrated significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice [4] [3].

Molecular Characteristics

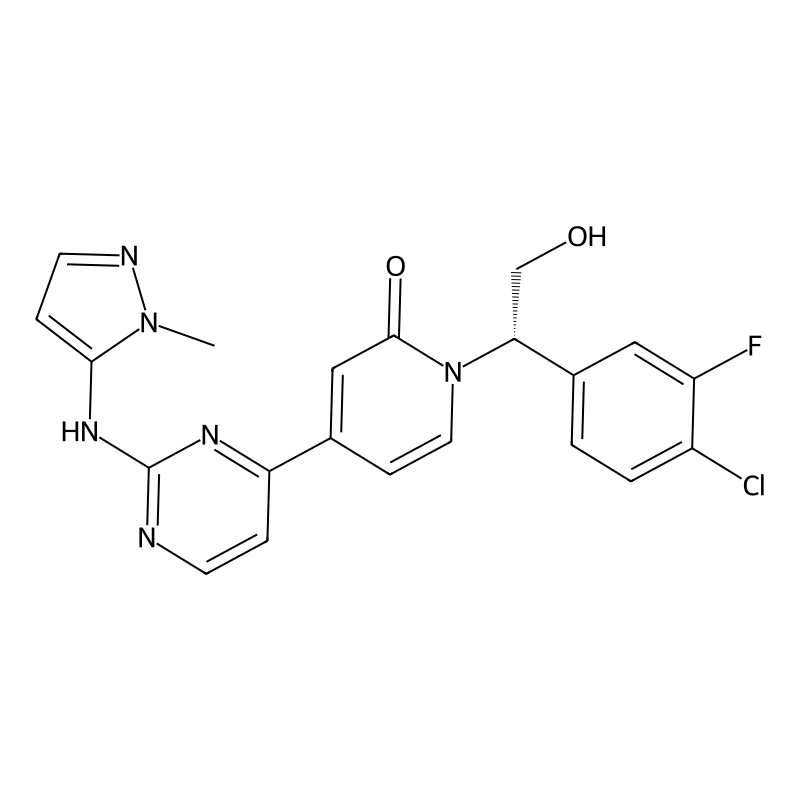

- Chemical Name: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one [1]

- Molecular Formula: C₂₁H₁₈ClFN₆O₂ [1] [4]

- Molecular Weight: 440.863 g/mol [1]

- CAS Number: 1453848-26-4 [1] [4] [3]

Mechanism of Action

The following diagram illustrates this compound's targeted inhibition within the MAPK signaling pathway:

- Primary Target Inhibition: this compound directly binds to and inhibits ERK1 and ERK2 kinase activity with exceptional potency, demonstrating IC₅₀ values of 1.1 nM and 0.3 nM, respectively, in cell-free assays [4] [3].

- Downstream Signaling Disruption: By inhibiting ERK phosphorylation, this compound prevents activation of ERK-mediated signal transduction pathways, including phosphorylation of p90RSK (IC₅₀ = 0.14 μM in A375 cells) [4] [3].

- Cellular Consequences: This inhibition leads to cell cycle arrest (particularly in G1 phase), reduced proliferation, and ultimately decreased cell viability, especially in cancer cells harboring BRAF mutations [2].

In Vitro Cell Viability Assay Protocols

General Cell Viability Assessment Using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay provides a reliable method for quantifying this compound's effects on cell viability [2]:

Protocol Steps:

- Cell Seeding: Seed cells in quintuplicate on 96-well plates at densities ranging from 400 to 3000 cells per well, optimized for each cell line [2].

- Compound Treatment: After 16 hours of cell attachment, treat cells daily with this compound at indicated concentrations for 5 days [2].

- Viability Measurement: Add CCK-8 reagent and incubate according to manufacturer specifications. Measure absorbance at 450 nm using a microplate reader [2].

- Data Analysis: Calculate percentage viability relative to DMSO-treated controls. Generate dose-response curves to determine IC₅₀ values.

MTT Assay Protocol for Metabolic Activity Assessment

The MTT assay measures mitochondrial dehydrogenase activity as an indicator of cell viability [5]:

Reagent Preparation:

- MTT Solution: Prepare 5 mg/mL MTT in PBS. Filter sterilize and store at -20°C [5].

- MTT Solvent: Prepare 4 mM HCl, 0.1% NP40 in isopropanol [5].

Assay Procedure:

- Treatment: After this compound treatment period, carefully aspirate media from cell cultures.

- MTT Incubation: Add 50 μL of serum-free media and 50 μL of MTT solution into each well. Incubate at 37°C for 3 hours [5].

- Solubilization: Add 150 μL of MTT solvent to each well to dissolve formazan crystals [5].

- Detection: Wrap plate in foil and shake on an orbital shaker for 15 minutes. Read absorbance at OD=590 nm within 1 hour [5].

The experimental workflow for assessing this compound's effects can be summarized as follows:

Quantitative Profiling of this compound Activity

Biochemical and Cellular Potency

Table 1: this compound inhibitory concentrations against key targets

| Target | IC₅₀ Value | Assay Type | Reference |

|---|---|---|---|

| ERK2 | 0.3 nM | Cell-free assay | [4] [3] |

| ERK1 | 1.1 nM | Cell-free assay | [4] [3] |

| p-RSK | 12 nM | Cellular assay | [6] |

| Phospho-ERK2 (A375 cells) | 0.086 μM | Cellular assay (BRAF V600E mutant) | [3] |

| Phospho-RSK (A375 cells) | 0.14 μM | Cellular assay (BRAF V600E mutant) | [3] |

Cell Line Sensitivity Profiling

Table 2: this compound response across cancer cell lines with different genetic backgrounds

| Cell Line | Cancer Type | Genetic Background | Reported Effect | Reference |

|---|---|---|---|---|

| A375 | Melanoma | BRAF V600E mutant | Sharp inhibition of proliferation | [2] [3] |

| MDA-T41 | Thyroid cancer | BRAF mutant | Remarkable growth inhibition | [2] |

| RPMI-7951 | Melanoma | BRAF mutant | Significant viability reduction | [2] |

| G-361 | Melanoma | BRAF mutant | Profound anti-proliferative effect | [2] |

| CAL-62 | Thyroid cancer | RAS mutant | Minimal effect | [2] |

| C643 | Thyroid cancer | RAS mutant | Limited response | [2] |

| WRO | Thyroid cancer | BRAF/RAS wild-type | Little to no effect | [2] |

| HeLa | Cervical cancer | BRAF/RAS wild-type | Minimal impact | [2] |

Key Experimental Findings

Genetic Dependency

Recent research demonstrates that this compound exhibits selective efficacy in BRAF mutant cancer cells compared to RAS mutant or wild-type counterparts [2]:

- BRAF Mutant Models: Treatment sharply inhibited cell proliferation and colony formation, inducing remarkable G1 phase cell-cycle arrest [2].

- Gene Expression Changes: BRAF mutant cells showed significant alterations in cell cycle pathway genes after this compound treatment, while wild-type cells displayed minimal changes [2].

- In Vivo Correlation: This selective inhibition extends to animal models, where this compound significantly inhibited tumor growth in BRAF mutant xenograft models [2].

Additional Cellular Assays

Monolayer Colony Formation Protocol:

- Seed cells in triplicate on 6-well plates at 200-500 cells per well [2].

- After 16 hours, treat daily with this compound at indicated concentrations [2].

- Culture for 8-15 days until visible colonies form [2].

- Fix colonies in absolute methanol for 15 minutes, stain with 0.1% crystal violet, and photograph [2].

Cell Cycle Analysis Protocol:

- Seed cells on 6-well plates and treat with this compound for 24-48 hours [2].

- Use commercial cell cycle and apoptosis detection kit according to manufacturer's instructions [2].

- Determine cell cycle distributions by flow cytometry [2].

Application in Bone Metastasis Model

Beyond direct cancer cell proliferation inhibition, this compound has demonstrated efficacy in addressing cancer-associated bone destruction:

- Osteolysis Prevention: In colorectal cancer bone metastasis models, this compound (110 nM in vitro; 10 mg/kg in vivo) significantly prevented bone destruction by inhibiting IL4/IL4Rα-induced proliferation of osteoclast precursors [7].

- Mechanistic Insight: The IL4/IL4Rα signaling pathway promotes osteoclast precursor proliferation through ERK activation, which this compound effectively blocks [7].

Technical Considerations & Limitations

Critical Protocol Parameters

- Serum Interference: Serum or phenol red in culture medium can generate background signal. Use serum-free media during MTT incubation and establish appropriate background controls [5].

- Cell Density Optimization: Assay sensitivity depends on appropriate cell seeding density, which must be optimized for each cell line [5].

- Solubilization Confirmation: For MTT assays, ensure complete dissolution of formazan crystals by occasionally pipetting the liquid if necessary [5].

Limitations

- Genetic Context Specificity: this compound demonstrates markedly superior efficacy in BRAF mutant models compared to RAS mutant or wild-type cells [2].

- Pathway Complexity: The durability of responses to ERK inhibition may be limited by acquired resistance mechanisms and pathway reactivation [2].

- Assay Specificity: MTT assays measure metabolic activity rather than direct cell counts, which may not always correlate directly with proliferation rates [5].

Conclusion

This compound represents a potent and selective ERK1/2 inhibitor with particular utility in studying MAPK pathway dysregulation, especially in BRAF-mutant cancer models. The protocols outlined herein provide robust methodologies for assessing its effects on cell viability, proliferation, and related cellular processes. Researchers should prioritize genetic characterization of model systems when designing experiments with this compound, as BRAF mutation status significantly predicts response. The compound's additional applications in modulating microenvironmental processes like osteoclastogenesis further expand its research utility in cancer biology and metastasis studies.

References

- 1. GDC 0994, this compound - New Drug Approvals [newdrugapprovals.org]

- 2. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (GDC-0994) | ERK inhibitor | Mechanism [selleckchem.com]

- 4. This compound (GDC-0994) Datasheet [selleckchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. This compound (GDC-0994) | ERK Inhibitor [medchemexpress.com]

- 7. IL4/IL4R signaling promotes the osteolysis in metastatic bone of CRC... [molmed.biomedcentral.com]

Ravoxertinib solubility DMSO ethanol stock solution

Chemical Profile and Solubility Data

The table below summarizes key chemical properties and solubility data for Ravoxertinib to help in your experimental planning.

| Parameter | Details |

|---|---|

| CAS Number | 1453848-26-4 [1] [2] |

| Molecular Formula | C₂₁H₁₈ClFN₆O₂ [1] |

| Molecular Weight | 440.86 g/mol [1] |

| Solubility in DMSO | 81 mg/mL (183.73 mM) [1] |

| Solubility in Ethanol | 81 mg/mL (183.73 mM) [1] |

| Recommended Stock Concentration | 10-100 mM (in DMSO or Ethanol) [1] |

Stock Solution Preparation Protocol

This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO, which is a typical concentration used for in vitro assays.

Materials

- This compound powder (MW: 440.86 g/mol) [1]

- Anhydrous DMSO (Molecular Biology Grade)

- Analytical balance

- Sterile tube (e.g., 1.5 mL or 2.0 mL microcentrifuge tube)

- Vortex mixer

- Sonicator (optional, for complete dissolution)

Step-by-Step Procedure

Calculation: Determine the mass of powder needed. For a 1 mL, 100 mM stock solution:

- Mass (mg) = (Desired Concentration in mM) × (Molecular Weight in g/mol) × (Volume in mL) ÷ 1000

- Mass = 100 mM × 440.86 g/mol × 1 mL ÷ 1000 = 44.09 mg

Weighing: Accurately weigh out 44.09 mg of this compound powder and transfer it to a sterile, labeled tube.

Dissolution: Add 1 mL of anhydrous DMSO to the tube to achieve a final concentration of 100 mM.

Mixing: Vortex the mixture vigorously for 1-2 minutes. If any undissolved particles remain, brief sonication is recommended to aid complete dissolution [1].

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability [1].

Notes on Experimental Use

- Solvent Considerations: While this compound is highly soluble in DMSO and ethanol, the final concentration of the solvent in your cell culture assays should typically be kept below 0.1-1.0% to minimize cytotoxicity [1] [2].

- In Vivo Formulations: For animal studies, a common formulation involves sequentially adding solvents to create a mixture such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to achieve a working concentration of 2 mg/mL. It is crucial to prepare this working solution immediately before use [1].

- Bioactivity Context: this compound is a potent and selective inhibitor of ERK1 and ERK2. The prepared stock solutions are used in various assays to investigate its effects on cell viability, signaling pathways (e.g., phosphorylation of RSK, Elk-1), and apoptosis, particularly in BRAF- and KRAS-mutant cancer cell lines [2].

Experimental Workflow for In Vitro Assessment

The following diagram illustrates a general workflow for preparing and using this compound stock solutions in cell-based experiments.

Critical Safety and Handling Notice

For Research Use Only: this compound is not for human or veterinary use. It is intended for research applications in a controlled laboratory setting [1] [2].

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the powder or stock solutions.

- Waste Disposal: Dispose of all waste materials in accordance with your institution's regulations for chemical and biological waste.

Reference List

- TargetMol. This compound. TargetMol.com. https://www.targetmol.com/compound/ravoxertinib (Accessed 2025-11-13). [Citation for solubility, molecular data, and storage information].

- InVivochem. GDC-0994 (this compound) | ERK1/2 inhibitor. InVivochem.com. https://www.invivochem.com/gdc-0994-ravoxertinib.html (Accessed 2025-11-13). [Citation for biological activity and assay protocols].

References

Comprehensive Application Notes and Protocols for Ravoxertinib (GDC-0994) in Cancer Cell Line Research

Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a key downstream node of the MAPK pathway, ERK1/2 represents an important therapeutic target in cancers with RAS/RAF pathway mutations. These application notes provide detailed protocols for utilizing this compound in cancer cell line studies.

This compound Chemical and Pharmacological Profile

Basic Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number (free base) | 1453848-26-4 | [1] [2] |

| CAS Number (HCl salt) | 2070009-58-2 | [3] |

| Molecular Formula | C₂₁H₁₈ClFN₆O₂ | [1] [4] |

| Molecular Weight | 440.86 g/mol (free base) | [1] |

| Purity | >98% | [1] |

| Solubility in DMSO | ≥35 mg/mL (79.4 mM) | [1] |

Biochemical Potency and Selectivity

Table 2: Biochemical Inhibition Profile of this compound

| Target | IC₅₀ | Experimental Context | Reference |

|---|---|---|---|

| ERK2 | 0.3 - 3.1 nM | Cell-free assay | [1] [3] [4] |

| ERK1 | 1.1 - 6.1 nM | Cell-free assay | [1] [3] [4] |

| p90RSK | 12 nM | Cell-free assay | [1] |

| Phospho-ERK2 (cellular) | 86 nM | A375 cells (BRAF V600E mutant) | [4] |

| Phospho-RSK (cellular) | 140 nM | A375 cells (BRAF V600E mutant) | [4] |

Preparation of this compound for Cell-Based Assays

Stock Solution Preparation

- Calculation: Determine the required mass based on desired concentration (typically 10-100 mM stock solutions).

- Weighing: Accurately weigh this compound powder using an analytical balance.

- Solubilization: Dissolve in anhydrous DMSO to prepare stock solution.

- Aliquoting: Aliquot into small volumes to minimize freeze-thaw cycles.

- Storage: Store at -20°C or -80°C for long-term storage; stable for at least 6 months at -80°C.

Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO for optimal results [4].

Working Solution Preparation

For cell culture applications, prepare working concentrations by diluting stock solution in appropriate culture medium immediately before use. Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

Recommended solvent controls: Include vehicle control (DMSO) in all experiments at the same concentration used for treated samples.

Cell-Based Assay Protocols

Cell Viability and Proliferation Assay

This protocol is adapted from studies demonstrating this compound's selective inhibition of BRAF mutant cancer cells [5] [6].

Materials

- Cancer cell lines of interest (e.g., A375, BRAF mutant; HCT-116, KRAS mutant)

- This compound stock solution (10 mM in DMSO)

- Cell culture medium appropriate for cell lines

- 96-well tissue culture plates

- Cell Counting Kit-8 (CCK-8) or MTT reagent

- Microplate reader

Procedure

- Cell Seeding: Seed cells in quintuplicate on 96-well plates at densities ranging from 400 to 3000 cells per well, optimized for each cell line [5].

- Attachment: Allow cells to adhere for 16-24 hours.

- Drug Treatment: Treat cells daily with this compound at indicated concentrations (typically 0.1 nM to 10 μM) for 3-5 days [5].

- Viability Measurement:

- Add CCK-8 reagent (10 μL per well)

- Incubate for 1-4 hours at 37°C

- Measure absorbance at 450 nm using microplate reader

- Data Analysis: Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Key Findings from Literature

- This compound (50 nM, 0.5 μM, and 5 μM; 48 hours) decreases viability of lung adenocarcinoma cell lines (A549, HCC827, HCC4006) [1]

- BRAF mutant cells show significantly greater sensitivity than RAS mutant or wild-type cells [5] [6]

Monolayer Colony Formation Assay

This protocol assesses long-term clonogenic survival after this compound treatment [5].

Materials

- 6-well tissue culture plates

- Crystal violet staining solution (0.1%)

- Methanol

Procedure

- Cell Seeding: Seed cells in triplicate on 6-well plates at low density (200-500 cells per well) [5].

- Attachment: Allow cells to adhere for 16 hours.

- Drug Treatment: Treat cells daily with this compound at indicated concentrations.

- Culture Duration: Incubate for 8-15 days, depending on cell growth rate.

- Staining and Analysis:

- Wash colonies with PBS

- Fix in absolute methanol for 15 minutes

- Stain with 0.1% crystal violet

- Photograph and count colonies

Cell Cycle Analysis

This protocol evaluates this compound-induced cell cycle arrest [5].

Materials

- This compound stock solution

- Cell cycle and apoptosis detection kit

- Flow cytometer

- 6-well tissue culture plates

Procedure

- Cell Treatment: Seed cells on 6-well plates and treat with this compound for 24-48 hours.

- Cell Harvesting: Collect cells by trypsinization.

- Staining: Follow manufacturer's protocol for cell cycle detection kit.

- Analysis: Determine cell cycle distributions by flow cytometry, analyzing with FlowJo software.

Expected Results

- Ravoxertinduces remarkable G1 phase cell-cycle arrest in BRAF mutant cancer cells [5] [6]

- Minimal cell cycle effects in most RAS mutant or wild-type cell lines [5]

Apoptosis Analysis

Materials

- Annexin V-FITC/PI Apoptosis Detection Kit

- Flow cytometer

- 6-well tissue culture plates

Procedure

- Treatment: Treat cells with this compound for 24-48 hours.

- Staining: Stain cells according to Annexin V-FITC/PI apoptosis detection kit manufacturer instructions.

- Analysis: Determine percentage of apoptotic cells by flow cytometry.

Western Blot Analysis for Pathway Inhibition

This protocol verifies target engagement and downstream pathway modulation [7].

Materials

- RIPA buffer supplemented with protease and phosphatase inhibitors

- Primary antibodies: anti-phospho-ERK1/2, anti-total ERK1/2, anti-phospho-p90RSK, anti-total p90RSK

- HRP-conjugated secondary antibodies

- ECL detection kit

Procedure

- Cell Treatment: Treat cells with this compound at various concentrations (typically 10 nM - 1 μM) for 2-24 hours.

- Cell Lysis: Lyse cells in RIPA buffer with inhibitors.

- Protein Quantification: Determine protein concentration using BCA assay.

- Electrophoresis: Load 20 μg protein extract per lane for SDS-PAGE.

- Transfer: Transfer to PVDF membranes.

- Blocking: Block with 5% BSA in TBST for 1 hour.

- Antibody Incubation:

- Incubate with primary antibodies overnight at 4°C

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature

- Detection: Visualize using ECL detection kit.

Expected Results

- Dose-dependent decrease in phospho-ERK1/2 and phospho-p90RSK levels

- Total ERK1/2 levels should remain unchanged

Context-Specific Applications

Combination with EGFR TKIs in NSCLC

Background: Cancer-associated fibroblasts (CAFs) promote EGFR TKI resistance through AhR-dependent activation of AKT and ERK signaling pathways [7].

Combination Protocol:

- Cell Treatment: Treat A549 NSCLC cells with:

- EGFR TKI (erlotinib or gefitinib)

- AhR inhibitor (DMF)

- This compound (ERK inhibitor) [7]

- Concentration Range: this compound typically used at 1-10 μM in combination studies

- Assessment: Measure combination effects on:

- Cell proliferation (CCK-8 assay)

- Apoptosis (Annexin V/PI staining)

- Pathway inhibition (Western blot for p-ERK)

BRAF Mutant-Selective Treatment

Rationale: Recent evidence demonstrates BRAF mutation-dependent anti-tumor effect of this compound [5] [6].

Experimental Design:

- Cell Panel: Include both BRAF mutant and wild-type/RAS mutant cell lines

- Dosing: Treat with this compound (0.1 nM - 10 μM) for 5 days

- Endpoint Assessment:

- Cell viability

- Colony formation

- Gene expression profiling (cell cycle genes)

Expected Results: BRAF mutant cells show sharp inhibition of proliferation and colony formation with G1 phase cell-cycle arrest, while most RAS mutant or wild-type lines show little effect [5] [6].

Signaling Pathway and Experimental Workflow

Key Considerations and Troubleshooting

Genetic Background Considerations

- BRAF mutations: this compound shows selective efficacy in BRAF mutant cells [5] [6]

- RAS mutations: Most RAS mutant cell lines show limited response [5]

- Wild-type cells: Minimal effects observed in most wild-type cell lines [5]

Optimization Guidelines

- Dose-response: Always include a wide concentration range (0.1 nM - 10 μM)

- Time course: Effects on phosphorylation are rapid (hours), while phenotypic effects may require days

- Cell density: Optimize for each assay type (lower for colony formation, higher for viability)

Common Technical Issues

- Solubility problems: Use fresh, anhydrous DMSO

- Variable response: Verify genetic status of cell lines

- Pathway analysis: Include both phospho and total protein controls

Conclusion

This compound represents a valuable tool for targeting the ERK pathway in cancer cell lines, particularly those harboring BRAF mutations. The protocols outlined here provide comprehensive guidance for investigating its effects on cell viability, colony formation, cell cycle, apoptosis, and pathway modulation. The BRAF mutation-dependent sensitivity recently reported [5] [6] highlights the importance of proper cell line selection and suggests a rational strategy for patient selection in clinical contexts.

References

- 1. (GDC-0994) DataSheet this compound [medchemexpress.com]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. hydrochloride (GDC-0994; RG7842) | ERK1/2 inhibitor this compound [invivochem.com]

- 4. This compound (GDC-0994) | ERK inhibitor | Mechanism [selleckchem.com]

- 5. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [pubmed.ncbi.nlm.nih.gov]

- 7. Cancer-associated fibroblasts strengthen cell proliferation and ... [bmccancer.biomedcentral.com]

Ravoxertinib storage conditions stability

Chemical Properties & Storage

Ravoxertinib is a small molecule with the chemical formula C₂₁H₁₈ClFN₆O₂ and a molecular weight of 440.86 g/mol [1].

Stock Solution Preparation

- Solubility: Soluble to at least 88 mg/mL (200.06 mM) in DMSO and ethanol. It is insoluble in water [2].

- Preparation: Dissolve the powder in high-quality DMSO or ethanol to create a concentrated stock solution (e.g., 10-100 mM). Aliquot into single-use vials to minimize freeze-thaw cycles.

Storage Conditions Adhere to the following storage conditions to maintain stability:

| Form | Temperature | Other Conditions |

|---|---|---|

| Powder [1] | -20°C | Tightly sealed container, cool, well-ventilated area, away from direct sunlight. |

| Solution (DMSO/Ethanol) [1] | -80°C | - |

| In vivo Homogeneous Suspension [2] | Prepared fresh from powder | Use a vehicle like 1% CMC-Na to achieve concentrations ≥5 mg/mL. |

Safety and Handling

- Hazards: Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410) [1].

- Precautions: Use personal protective equipment (PPE) including safety goggles and gloves. Avoid dust formation and inhalation. Work in a well-ventilated area, such as a fume hood [1].

In Vitro Experimental Protocols

Cell Viability Assay (CCK-8) This protocol assesses this compound's effect on cell proliferation [3].

- Seed Cells: Plate cells in quintuplicate on 96-well plates at densities ranging from 400 to 3,000 cells per well in the appropriate growth medium.

- Dosing: After 16 hours, treat cells daily with this compound at your desired concentrations (e.g., a serial dilution ranging from nanomolar to micromolar). Use DMSO as a vehicle control.

- Incubate: Continue treatment for 5 days.

- Measure Viability: Add CCK-8 reagent to each well and incubate. Measure the absorbance at 450 nm daily using a microplate reader.

- Analyze: Plot the absorbance data over time to generate growth curves and calculate IC₅₀ values.

Monolayer Colony Formation Assay This protocol evaluates the long-term clonogenic survival of cells after drug treatment [3].

- Seed Cells: Plate cells in triplicate on 6-well plates at a low density (200-500 cells per well).

- Dosing: After 16 hours, treat cells daily with this compound.

- Culture: Allow cells to grow for 8 to 15 days, refreshing the medium and drug as needed.

- Stain and Analyze: Once colonies are visible, wash with PBS, fix with methanol for 15 minutes, and stain with 0.1% crystal violet. Photograph the plates and count the colonies.

Cell Cycle Analysis by Flow Cytometry This protocol determines the phase of cell cycle arrest induced by this compound [3].

- Treat Cells: Seed cells on 6-well plates and treat with this compound for 24-48 hours.

- Harvest and Stain: Collect the cells and process them using a commercial cell cycle detection kit (e.g., containing propidium iodide).

- Analyze: Analyze the DNA content of the stained cells using a flow cytometer. Use software like FlowJo to determine the percentage of cells in G1, S, and G2/M phases.

In Vivo Administration Protocol

Preparation of Dosing Formulation

- Prepare a homogeneous suspension of this compound in 1% Carboxymethyl cellulose sodium salt (CMC-Na) at a concentration of ≥5 mg/mL [2]. For example, add 5 mg of this compound powder to 1 mL of 1% CMC-Na solution and mix thoroughly.

Dosing in Mouse Models

- Route: Oral gavage (p.o.) [3] [2].

- Dosage: A dosage of 40 µg has been used in research, though effective doses may vary based on the specific xenograft model [2]. Treatment schedules typically involve daily administration.

Mechanism of Action & Research Context

This compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀ values of 1.1 nM and 0.3 nM, respectively [2]. Its primary mechanism involves inhibiting the phosphorylation of downstream ERK targets like p90RSK, which blocks proliferative and survival signals in cancer cells [3] [2].

Recent findings highlight that the anti-tumor efficacy of this compound is highly selective for cancer cells harboring BRAF mutations (e.g., V600E), in which it sharply inhibits proliferation, colony formation, and induces G1 phase cell cycle arrest. It shows significantly less effect in most RAS mutant or wild-type cells [3]. This indicates that BRAF mutation status could be a key biomarker for patient selection in clinical trials.

The diagram below illustrates the targeted signaling pathway and the selective inhibitory effect of this compound.

Critical Notes for Researchers

- Biomarker-Driven Research: Given its selective potency, prioritize the use of this compound in research models with BRAF V600E/K mutations. Its effect in RAS-mutant models may be limited [3].

- Stability Data: Publicly available detailed stability data (e.g., shelf-life, decomposition products) is lacking. The provided storage guidelines are based on manufacturer recommendations and general practice [2] [1].

- In Vivo Considerations: The 40 µg dosage is cited from a datasheet example; effective dosing must be optimized for each specific animal model and research objective [2].

References

Ravoxertinib working concentration preparation

Chemical Properties & Key Data

The table below summarizes the fundamental chemical and biological characteristics of Ravoxertinib.

| Property | Specification |

|---|---|

| CAS Number | 1453848-26-4 [1] [2] |

| Molecular Formula | C({21})H({18})ClFN({6})O({2}) [1] |

| Molecular Weight | 440.86 g/mol [1] |

| Primary Target | ERK1/2 (MAPK1/MAPK3) [3] [2] |

| Biochemical IC(_{50}) | ERK1: 1.1 - 6.1 nM; ERK2: 0.3 - 3.1 nM [1] [2] |

| Cellular IC(_{50}) (p-RSK) | 12 nM [1] [2] |

| Solubility (DMSO) | ~81 mg/mL (183.73 mM) [1] |

| Solubility (Ethanol) | ~81 mg/mL (183.73 mM) [1] |

Stock Solution Preparation & Storage